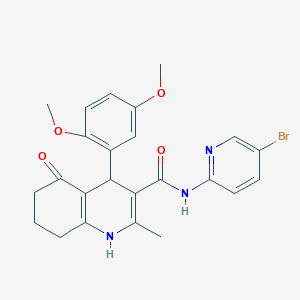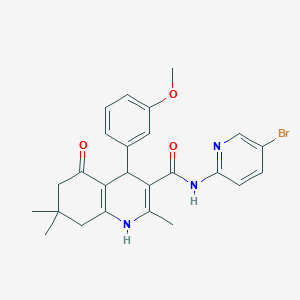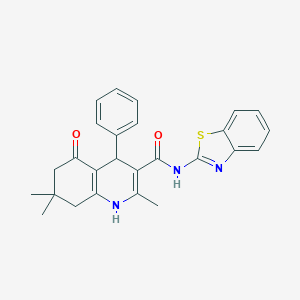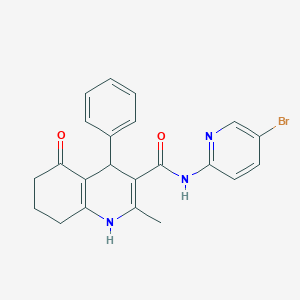
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory activity through the inhibition of various enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been found to exhibit significant antioxidant activity, which may be beneficial in the prevention of various diseases. It has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is the further exploration of its anti-cancer and anti-inflammatory activity, with the aim of developing new treatments for cancer and inflammatory diseases. Another potential direction is the investigation of its potential use as a neuroprotective agent, with the aim of developing new treatments for neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most commonly used methods is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by cyclization with 2-aminobenzophenone in the presence of an acid catalyst. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by the reaction with 2-aminobenzophenone in the presence of a base catalyst.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C28H22Cl2N2O2 |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
Clé InChI |
FNYKWBINXSGSCR-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)